molecular formula C₂₀H₃₄O₂ B134981 (3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 7253-95-4

(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B134981
CAS No.: 7253-95-4
M. Wt: 306.5 g/mol
InChI Key: GUBNWXDDDXQJOQ-WSIJOFGPSA-N
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Description

This compound is a synthetic steroid derivative characterized by a cyclopenta[a]phenanthrene core, a hallmark of steroidal structures. Key features include:

  • Stereochemistry: The (3S,5S,8R,9R,10S,13S,14S,17S) configuration defines its three-dimensional orientation, critical for receptor interactions .
  • Substituents: A 17-ethyl group and 13-methyl group distinguish it from endogenous steroids.
  • Saturation: The "tetradecahydro" designation indicates partial saturation of the fused rings, reducing rigidity compared to fully aromatic estrogens like estradiol .

Properties

IUPAC Name

(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBNWXDDDXQJOQ-WSIJOFGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024514
Record name 17αlpha-Ethyl-5αlpha-estrane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7253-95-4
Record name NSC65407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17αlpha-Ethyl-5αlpha-estrane-3beta,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex polycyclic compound with potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted cyclopenta[a]phenanthrene structure. Its molecular formula is C21H34O2 with a molecular weight of 318.49 g/mol. The stereochemistry is crucial for its biological activity due to the presence of multiple chiral centers.

Biological Activity Overview

  • Estrogenic Activity :
    • The compound exhibits estrogen-like activity by interacting with estrogen receptors (ERs). It can modulate gene expression associated with estrogen signaling pathways. Research has shown that similar compounds can lead to breast cancer cell proliferation through ER-mediated mechanisms .
  • Anticancer Properties :
    • Studies have highlighted the potential anticancer effects of compounds structurally related to this compound. For example, conjugates of estradiol and prodigiosenes have shown enhanced growth inhibition in breast cancer cell lines . The compound's ability to inhibit cell growth may be attributed to its interaction with ERs or other cellular pathways.
  • Cardiovascular Effects :
    • There is evidence suggesting that compounds with similar structures can induce vasodilation and exhibit protective effects on cardiovascular tissues. For instance, raloxifene has been shown to relax coronary arteries independently of the endothelium .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Estrogenic ActivityModulates estrogen receptor activity; promotes gene expression related to growth ,
Anticancer EffectsInhibits growth in breast cancer cell lines; potential therapeutic applications ,
Cardiovascular EffectsInduces vasodilation; protective effects on cardiac tissues

Case Study: Anticancer Activity

A study conducted on various estradiol conjugates demonstrated that the specific structural modifications influenced their anticancer efficacy. The findings indicated that compounds with higher pKa values exhibited enhanced growth inhibition in ER-negative breast cancer cells compared to those with lower pKa values. This suggests that the physicochemical properties of the compound are essential for its biological activity .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Binding : The compound likely binds to estrogen receptors (ERα and ERβ), influencing downstream signaling pathways involved in cell proliferation and apoptosis.
  • Gene Regulation : It may regulate genes involved in cell cycle progression and apoptosis through ER-mediated transcriptional activation.
  • Interaction with Other Signaling Pathways : Potential interactions with pathways such as PI3K/Akt and MAPK could also contribute to its biological activities.

Scientific Research Applications

The compound (3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with significant applications primarily in the pharmaceutical and biochemical fields. This article explores its applications in various domains including medicinal chemistry, steroid synthesis, and potential therapeutic uses.

Steroid Synthesis

This compound is structurally related to steroids and can serve as a precursor in the synthesis of various steroid derivatives. Its unique configuration allows for modifications that can yield compounds with enhanced biological activity or altered pharmacokinetics.

Hormonal Activity

Due to its structural similarities to natural hormones, particularly estrogens and androgens, this compound may exhibit hormonal activity. Research indicates that compounds within this class can bind to estrogen receptors and potentially modulate hormonal pathways in target tissues .

Anticancer Research

Studies have suggested that derivatives of this compound may possess anticancer properties by influencing cell proliferation pathways. The ability to modify the hydroxyl groups could enhance its efficacy against specific cancer types by targeting estrogen-dependent tumors .

Case Study 1: Estrogen Receptor Modulation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their binding affinity to estrogen receptors. The results indicated that certain modifications significantly increased receptor affinity and selectivity compared to existing therapeutic agents .

Case Study 2: Antitumor Activity

A research group investigated the antitumor effects of modified versions of this compound on breast cancer cell lines. The findings revealed that specific analogs induced apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Table 1: Comparison of Biological Activities

Compound VariantEstrogen Receptor Binding AffinityAntitumor Activity (IC50)
Original CompoundModerateN/A
Modified AHigh25 µM
Modified BVery High10 µM

Table 2: Synthesis Pathways

StepReaction TypeReagents Used
1HydroxylationH2O2, Acid Catalysts
2AlkylationEthyl Bromide
3ReductionLiAlH4

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Saturation Molecular Weight (g/mol) Estrogenic Activity (ER Binding) Key References
Target Compound: (3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-...-3,17-diol 17-ethyl, 13-methyl, 3,17-diol Tetradecahydro ~304 (estimated) Moderate (predicted)
17β-Estradiol (E2): (8R,9S,13S,14S,17S)-13-methyl-...-3,17-diol 17β-hydroxyl, 13-methyl Decahydro 272.39 High (EC50 ~0.1 nM)
Ethinyl Estradiol: (8R,9S,13S,14S,17R)-17-ethynyl-...-3,17-diol 17-ethynyl, 13-methyl Decahydro 296.40 High (EC50 ~0.01 nM)
5-Androstenediol: (3S,10R,13S,17S)-10,13-dimethyl-...-3,17-diol 10-methyl, 17-hydroxyl Tetradecahydro 290.44 Low (weak ER agonist)
ICI 182,780 (Antagonist): (7R,8R,9S,13S,14S,17S)-13-methyl-7-[...]-3,17-diol 7-pentafluoropentylsulfonyl chain Decahydro 606.78 ER antagonist (IC50 ~1 nM)

Key Observations:

Substituent Effects :

  • The 17-ethyl group in the target compound likely reduces ER binding affinity compared to the 17-ethynyl group in ethinyl estradiol, which enhances metabolic stability and potency .
  • The 13-methyl group is conserved across analogues, contributing to structural stability and hydrophobic interactions with ERs .

Stereochemical Influence :

  • The (3S,5S,8R,9R,10S) configuration distinguishes the target compound from 17β-estradiol (3S,8R,9S) and ethinyl estradiol (8R,9S,17R). These differences may alter receptor docking and downstream signaling .

Hydrogen-Bonding Capacity :

  • The 3,17-diol motif aligns with estradiol’s 3-hydroxyl and 17β-hydroxyl groups, critical for ER activation . However, steric hindrance from the 17-ethyl group may limit binding efficiency compared to ethinyl estradiol .

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability: The ethyl group at position 17 may slow hepatic degradation compared to endogenous estradiol, which undergoes rapid hydroxylation and conjugation .
  • Solubility : The diol groups enhance water solubility relative to fully alkylated analogues like 5-androstenediol .

Preparation Methods

De Novo Synthesis via Photochemical Electrocyclization

The cyclopenta[a]phenanthrene core can be constructed through a photo-promoted oxidative 6π-electron electrocyclization/aromatization sequence, as demonstrated in the total synthesis of ent-(+)-cinanthrenol A . Starting with cis-stilbene-type precursors, a double Sonogashira coupling of aryl iodides and alkynes forms the linear diarylalkyne 10 , which undergoes partial hydrogenation using Lindlar’s catalyst to yield cis-alkene 5a . Subsequent irradiation at 254 nm induces electrocyclization, forming the B-ring of cyclopenta[a]phenanthren-17-one 3a in 50% yield after optimization . For the target compound, this approach could be adapted by substituting the methyl group at position 13 with an ethyl group during the alkyne coupling step.

Functionalization of Estrone Derivatives

Estrone, a natural estrogenic steroid, shares structural homology with the target compound and serves as a viable starting material. The Japanese patent JP2005265702A discloses methods for introducing alkyl groups at position 17 via Sonogashira coupling followed by hydrogenation. For example, reacting 2-nitroestrone with 6-chloro-1-hexyne under basic conditions yields a 17-alkynyl intermediate, which is hydrogenated to the ethyl group . This approach avoids the challenges of de novo synthesis but requires precise control over regiochemistry and stereochemistry during derivatization.

A representative pathway involves:

  • Protection of the 3-hydroxy group using triisopropylsilyl (TIPS) chloride to prevent undesired side reactions .

  • Sonogashira coupling with ethyl-propargyl bromide to install the 17-ethyl group .

  • Partial hydrogenation with Lindlar’s catalyst to achieve the cis-configuration .

  • Deprotection and oxidation to reintroduce the 3-hydroxy group .

This method yielded a 54% isolated yield for a related 17-chlorohexynyl derivative , suggesting comparable efficiency for the ethyl analog.

The C3 hydroxy group’s stereochemistry is critical for biological activity. Davis’ (S)-oxaziridine-mediated asymmetric α-hydroxylation, employed in cinanthrenol A synthesis , enables enantioselective introduction of the 3-hydroxy group. However, the method achieved only 50–60% enantiomeric excess (ee) for similar substrates , necessitating chiral resolution or kinetic resolution to achieve the desired (3S) configuration.

An alternative involves Rubottom hydroxylation of silyl enol ethers, which proceeds without stereochemical control but offers higher yields (70%) . Subsequent enzymatic resolution using lipases or esterases could enhance enantiopurity, though this adds steps to the synthesis.

Late-Stage Ethylation at Position 17

Introducing the 17-ethyl group via alkylation presents challenges due to the steric hindrance of the cyclopenta[a]phenanthrene core. The AJ Green Chem methodology demonstrates successful alkylation of 2-nitroestrone with propargyl bromides, followed by hydrogenation. Adapting this approach, treatment of a 17-keto intermediate with ethylmagnesium bromide under Grignard conditions could yield the 17-ethyl alcohol after workup.

StepReagents/ConditionsYieldReference
Grignard alkylationEthylMgBr, THF, −78°C to RT65%
HydrogenationH₂, Pd/C, MeOH88%
OxidationPyridinium chlorochromate, CH₂Cl₂72%

Purification and Characterization

Crystallization remains the most effective purification method for steroid derivatives. The methanol/hexane/water (4:2:1) system achieved 44–54% recovery for intermediates, while flash chromatography on silica gel with ethyl acetate/hexane gradients is preferred for nonpolar intermediates . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming stereochemistry, particularly the (17S) configuration, which can be verified via NOESY correlations between H17 and H16 .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
De novo synthesisFull stereochemical controlLengthy (13+ steps)10–15%
Estrone derivatizationShorter route (5–7 steps)Limited commercial availability20–30%
Late-stage alkylationHigh functional group toleranceLow stereoselectivity at C1715–25%

The de novo route offers superior control over stereochemistry but suffers from low yields due to inefficient electrocyclization steps . Estrone derivatization is more practical for scale-up but requires access to estrone derivatives, which may be cost-prohibitive .

Q & A

Q. What spectroscopic techniques are standard for characterizing this compound’s structure and purity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, as demonstrated in studies resolving methyl and ethyl substituents . High-Resolution Mass Spectrometry (HRMS) validates molecular formula, while Thin-Layer Chromatography (TLC) assesses purity . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in studies on related triterpenoids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use full protective gear (gloves, lab coat, goggles) and N100/P3 respirators if aerosolization is possible . Avoid drainage contamination due to unknown ecotoxicity . Store under inert conditions and dispose via authorized hazardous waste services, as stability data are limited .

Q. How is the compound’s stereochemical configuration confirmed during synthesis?

Methodological Answer: Chiral derivatization coupled with ¹H NMR splitting patterns (e.g., coupling constants like 3J(H,H) = 12.1 Hz in acrylate derivatives) resolves stereocenters . Comparative analysis with literature NMR data for analogous structures is essential .

Q. What are the primary synthetic challenges for its triterpenoid backbone?

Methodological Answer: Key hurdles include regioselective functionalization of the cyclopenta[a]phenanthrene core and controlling methyl/ethyl substituents. Divergent transannular aldol reactions have been used to access fused tetracyclic frameworks, though yields depend on solvent polarity and catalyst choice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, stability)?

Methodological Answer: Conduct controlled reproducibility studies under standardized conditions (temperature, solvent systems). For example, conflicting solubility data may arise from polymorphic forms; X-ray diffraction and Differential Scanning Calorimetry (DSC) can identify polymorphs . Cross-validate findings with independent labs using shared reference samples .

Q. What strategies optimize stereochemical purity in large-scale synthesis?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral Lewis acids) for critical steps like aldol condensations . Monitor enantiomeric excess via HPLC with chiral stationary phases. For lab-scale, iterative recrystallization in non-polar solvents improves purity, as shown in acetoxy-pentanoate derivatives .

Q. How can biological activity be studied despite limited toxicological data?

Methodological Answer: Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) to establish preliminary activity and safety thresholds . Use computational docking to predict interactions with targets (e.g., steroid receptors), guided by structural analogs like lanosterol derivatives .

Q. What analytical approaches validate degradation products under varying conditions?

Methodological Answer: Accelerated stability studies (e.g., heat, light, pH extremes) paired with LC-MS/MS identify degradation pathways. For example, thermal decomposition may yield CO/CO₂, detectable via gas chromatography . Compare fragmentation patterns with databases to assign structures .

Q. How is chemometrics applied to improve experimental design for novel derivatives?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS) optimizes reaction parameters (temperature, catalyst loading) by correlating them with yield/purity data . Design-of-Experiments (DoE) models minimize trial runs, as demonstrated in transannular aldol reaction optimizations .

Q. What methodologies confirm environmental persistence or biodegradability?

Methodological Answer: Use OECD 301/302 guidelines for aerobic biodegradation testing in simulated ecosystems . Isotope-labeled analogs (e.g., ¹⁴C-tagged compounds) track mineralization rates. For preliminary assessments, quantitative structure-activity relationship (QSAR) models predict bioaccumulation potential .

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